![molecular formula C12H11ClN2O2 B1477798 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile CAS No. 2098081-52-6](/img/structure/B1477798.png)
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
The compound “3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile” belongs to a class of compounds known as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-aminophenols with alkynones . This reaction takes place in 1,4-dioxane at 100 °C . The resulting compounds have shown anticonvulsant activities in the maximal electroshock (MES) test .Molecular Structure Analysis
The molecular structure of these compounds includes a seven-membered heterocyclic ring system, a fused aromatic group, and a group –N–C(=O)–, similar to a protein amide bond . This structure is expected to confer inherent physiological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . This reaction is facilitated by the hydroxy proton of the aminophenol .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, one of the compounds, 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, has a melting point of 80–82°C .Applications De Recherche Scientifique
Applications anticonvulsivantes
Ce composé a été synthétisé et évalué pour ses effets anticonvulsivants. Dans les études, il a montré des résultats prometteurs dans le test de choc électriquef maximal (MES), qui est une procédure standard pour évaluer l’activité anticonvulsivante chez la souris. L’efficacité du composé à réduire la gravité des crises suggère un potentiel en tant que nouveau médicament antiépileptique (DAE), qui pourrait être bénéfique pour les patients résistants aux DAE actuels .
Effets hypnotiques
La recherche indique que certaines doses de ce composé peuvent augmenter considérablement la durée du sommeil induit par le pentobarbital chez les modèles animaux. Cet effet hypnotique pointe vers son utilisation potentielle dans le traitement des troubles du sommeil, en particulier dans les cas où les hypnotiques traditionnels sont inefficaces ou provoquent des réactions indésirables .
Activité antibactérienne
Les dérivés de ce composé ont été étudiés pour leurs propriétés antibactériennes. Les études de relations structure-activité (SAR) suggèrent que ces composés pourraient être efficaces contre un éventail d’infections bactériennes, offrant une nouvelle voie pour le développement d’antibiotiques, en particulier à une époque de résistance croissante aux antibiotiques .
Recherche oncologique
Les dérivés du composé ont été identifiés comme des inhibiteurs potentiels de la protéine kinase interagissant avec Traf2 et Nck (TNIK), qui est impliquée dans la voie de signalisation Wnt/β-caténine. La dysrégulation de cette voie est souvent associée au cancer colorectal (CCR). Par conséquent, ces dérivés pourraient servir de base au développement de nouveaux traitements pour le CCR .
Études de neurotoxicité
En plus de ses applications thérapeutiques, le profil de neurotoxicité du composé a été évalué. Comprendre les effets neurotoxiques est crucial pour développer des agents pharmaceutiques plus sûrs, car cela aide à identifier la fenêtre thérapeutique et les effets secondaires potentiels .
Recherche pharmacologique
Les propriétés pharmacologiques du composé, telles que sa dose efficace médiane (DE50) et son index thérapeutique, ont été déterminées par diverses épreuves. Ces études sont essentielles pour faire progresser le composé des essais précliniques aux essais cliniques, en garantissant sa sécurité et son efficacité pour l’utilisation humaine .
Applications biochimiques
En biochimie, l’interaction du composé avec diverses enzymes et récepteurs peut être étudiée pour comprendre son mécanisme d’action. Ces connaissances peuvent contribuer à la conception de thérapies ciblées pour les troubles neurologiques .
Implications en neurosciences
L’impact du composé sur l’activité neuronale et son potentiel à moduler la transmission synaptique pourraient être explorés plus avant dans la recherche en neurosciences. Cela pourrait conduire à des informations sur le traitement des maladies neurodégénératives et des troubles cognitifs .
Orientations Futures
The future directions for research on these compounds could involve further investigation of their anticonvulsant and hypnotic effects, as well as exploration of other potential therapeutic applications. The study of substituent effects on their antimicrobial activity could also provide a better understanding of their structure–activity relationships .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anticonvulsant and hypnotic effects , suggesting that they may interact with targets involved in neuronal signaling.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit anticonvulsant activities in the maximal electroshock (mes) test
Biochemical Pathways
Given the observed anticonvulsant and hypnotic effects of similar compounds , it can be inferred that they may influence pathways involved in neuronal signaling and sleep regulation.
Result of Action
Similar compounds have been found to exhibit anticonvulsant activities in the mes test and to increase pentobarbital-induced sleep . These observations suggest that the compound may have a suppressive effect on neuronal excitability and promote sleep.
Analyse Biochimique
Biochemical Properties
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of neuronal activity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neuronal firing . Additionally, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters in the synaptic cleft .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the expression of genes involved in neuroprotection and synaptic plasticity . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory action on neurons . This binding interaction increases the influx of chloride ions into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability . Additionally, this compound may inhibit enzymes such as monoamine oxidase, which are involved in the breakdown of neurotransmitters, thereby increasing their availability in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its neuroprotective effects and continues to modulate neuronal activity without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects such as sedation, motor impairment, and potential neurotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or undergo further biotransformation . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its metabolic processing .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, it may accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of the compound influences its interactions with biomolecules and its overall pharmacological effects .
Propriétés
IUPAC Name |
3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIDQWUJEXYMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


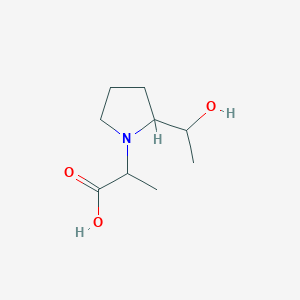
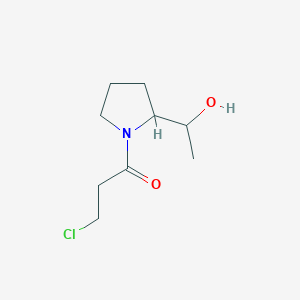

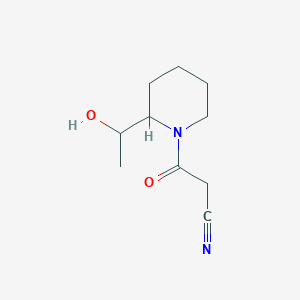

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477723.png)
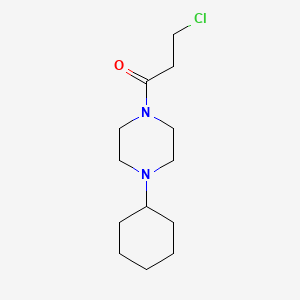
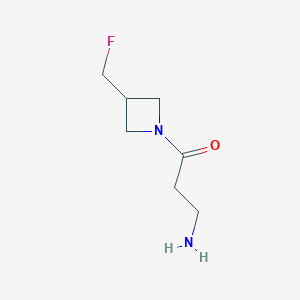

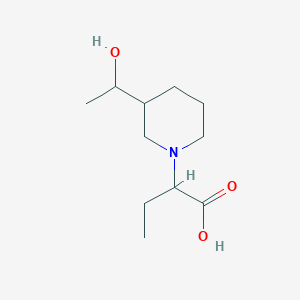
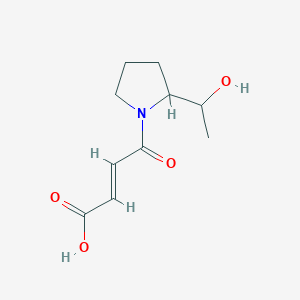
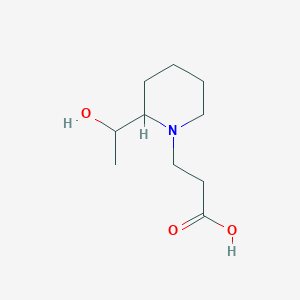
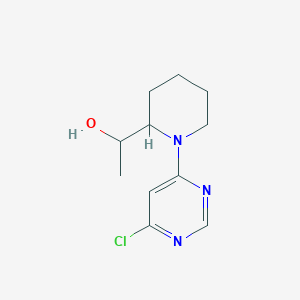
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
